molecular formula C24H17Cl2N3O2 B12026162 N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide CAS No. 765281-72-9

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide

Cat. No.: B12026162
CAS No.: 765281-72-9
M. Wt: 450.3 g/mol
InChI Key: NZAJOPZPUJCZOO-XODNFHPESA-N
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Description

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an anthrylmethylene group, a hydrazino group, and a dichlorobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the condensation of 9-anthraldehyde with hydrazine to form the anthrylmethylene hydrazine intermediate. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The anthrylmethylene group can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The hydrazino group can form reactive intermediates that interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(9-Anthrylmethylene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
  • 2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
  • 2-[2-(9-Anthrylmethylene)hydrazino]-N,N,N-trimethyl-2-oxoethanaminium

Uniqueness

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is unique due to the presence of the dichlorobenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

765281-72-9

Molecular Formula

C24H17Cl2N3O2

Molecular Weight

450.3 g/mol

IUPAC Name

N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide

InChI

InChI=1S/C24H17Cl2N3O2/c25-21-10-9-17(12-22(21)26)24(31)27-14-23(30)29-28-13-20-18-7-3-1-5-15(18)11-16-6-2-4-8-19(16)20/h1-13H,14H2,(H,27,31)(H,29,30)/b28-13+

InChI Key

NZAJOPZPUJCZOO-XODNFHPESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CNC(=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CNC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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